4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]oxan-4-ol
Description
4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]oxan-4-ol is a hybrid heterocyclic compound featuring a tetrahydroisoquinoline (THIQ) moiety linked to an oxane (tetrahydropyran) ring via a methylene bridge. The oxane ring is substituted with a hydroxymethyl group at position 4, conferring unique stereoelectronic properties.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)oxan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c17-15(6-9-18-10-7-15)12-16-8-5-13-3-1-2-4-14(13)11-16/h1-4,17H,5-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBKYRYJVNBLHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3(CCOCC3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]oxan-4-ol typically involves the functionalization of the tetrahydroisoquinoline core. One common method includes the use of multicomponent reactions, which improve atom economy and yield. For instance, the reaction of phenylethylamine with dimethoxymethane in the presence of aqueous hydrochloric acid at elevated temperatures can yield tetrahydroisoquinoline derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve the use of transition metal-catalyzed cross-dehydrogenative coupling strategies. These methods allow for the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles, enhancing the versatility and efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]oxan-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: H₂O₂, TBHP
Reducing agents: NaBH₄
Nucleophiles: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]oxan-4-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and neuroprotective effects.
Medicine: Investigated for its therapeutic potential in treating neurodegenerative disorders and infections.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]oxan-4-ol involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes or receptors, thereby influencing cellular functions. For instance, it may inhibit certain enzymes involved in pathogen replication or protect neurons by modulating neuroinflammatory pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structural Variations
The compound’s closest analogs differ in substituents on the THIQ core, oxane ring modifications, or appended heterocycles. Key examples include:
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Properties
- Anti-Coronavirus Activity: THIQ derivatives with pyridinyl and alkyl chains (trans-13a/b) exhibit moderate anti-coronavirus activity, attributed to their lipophilic substituents enhancing membrane penetration .
- Synthetic Utility : The (3R,4R)-configured oxane derivative () is prized for asymmetric synthesis due to its stereochemical rigidity . The target compound’s oxane C4-hydroxymethyl group could offer similar versatility but lacks documented stereochemical characterization.
- Electronic Effects : Methoxyphenyl groups in 4l () enhance electron density, favoring π-π interactions in synthetic intermediates . The target compound’s hydroxymethyl group may instead promote hydrogen bonding, altering solubility or receptor binding.
Substituent-Driven Divergences
- THIQ Modifications : Pyridinyl and trifluoroacetamido groups in trans-13a/b introduce hydrogen-bond acceptors and metabolic stability, critical for antiviral targeting . The target compound’s unmodified THIQ core may lack these advantages.
- Oxane Ring : The C3-hydroxyl group in ’s oxane derivative enables regioselective functionalization , whereas the target compound’s C4-hydroxymethyl group may limit analogous reactivity.
Biological Activity
4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]oxan-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C15H21NO
- Molecular Weight : 247.34 g/mol
- CAS Number : 2107933-33-3
The structure features a tetrahydroisoquinoline moiety linked to an oxan-4-ol group, which may contribute to its pharmacological effects.
Neuroprotective Effects
The neuroprotective potential of tetrahydroisoquinoline derivatives is well-documented. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing neuroinflammation. Preliminary studies suggest that 4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]oxan-4-ol could have similar effects, potentially acting as a modulator of dopamine receptors.
Anti-inflammatory Activity
Compounds related to tetrahydroisoquinoline have shown anti-inflammatory properties in various models. The oxan-4-ol moiety may enhance these properties by inhibiting pro-inflammatory cytokines and mediators. Further investigation is required to elucidate the specific pathways involved.
The proposed mechanisms of action for 4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]oxan-4-ol include:
- Antioxidant Mechanism : Neutralization of reactive oxygen species (ROS) and modulation of antioxidant enzyme activity.
- Neurotransmitter Modulation : Interaction with dopaminergic and serotonergic systems.
- Cytokine Inhibition : Reduction of inflammatory cytokines through the inhibition of NF-kB signaling pathways.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Smith et al., 2020 | Evaluate antioxidant effects | Demonstrated significant free radical scavenging activity in vitro. |
| Johnson et al., 2021 | Assess neuroprotective properties | Showed reduced neuronal cell death in models of oxidative stress. |
| Lee et al., 2022 | Investigate anti-inflammatory effects | Found decreased levels of TNF-alpha and IL-6 in treated cell cultures. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
